molecular formula C11H14O3 B13607158 Methyl 2-(2-ethylphenyl)-2-hydroxyacetate

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate

Cat. No.: B13607158
M. Wt: 194.23 g/mol
InChI Key: PYWGVNJKHFVSFS-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxyacetate moiety, which is further substituted with an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 2-(2-ethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-(2-ethylphenyl)-2-hydroxyacetyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-ethylphenyl)-2-oxoacetate.

    Reduction: 2-(2-ethylphenyl)-2-hydroxyethanol.

    Substitution: 2-(2-ethylphenyl)-2-hydroxyacetamide or 2-(2-ethylphenyl)-2-hydroxythioacetate.

Scientific Research Applications

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be compared with other similar compounds such as:

    Methyl 2-(2-methylphenyl)-2-hydroxyacetate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 2-(2-phenyl)-2-hydroxyacetate: Lacks the ethyl substitution on the phenyl ring.

    Ethyl 2-(2-ethylphenyl)-2-hydroxyacetate: Has an ethyl ester group instead of a methyl ester group.

These compounds share similar chemical properties but may differ in their reactivity, solubility, and biological activity due to the variations in their substituents.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(2-ethylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3

InChI Key

PYWGVNJKHFVSFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C(=O)OC)O

Origin of Product

United States

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